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Introduction
The isolation of intact and functional organelles is a critical step for a multitude of applications

in cell biology, proteomics, and drug discovery. The choice of detergent for the initial cell lysis is

paramount, as it must selectively permeabilize the plasma membrane without compromising

the integrity of intracellular organelles such as mitochondria, nuclei, and the endoplasmic

reticulum. MEGA-9, a non-ionic N-acyl-N-methylglucamide detergent, presents a valuable tool

for such gentle cell lysis. Its non-denaturing properties help in preserving the native structure

and function of proteins and organelle membranes, making it an excellent candidate for

inclusion in organelle isolation protocols.[1][2]

Non-ionic detergents like MEGA-9 are characterized by their uncharged, hydrophilic

headgroups, which allows them to disrupt lipid-lipid and lipid-protein interactions with minimal

protein denaturation.[1][3] This is in contrast to ionic detergents that can disrupt protein-protein

interactions and lead to denaturation. The primary mechanism of non-denaturing detergents is

to associate with the hydrophobic regions of membrane proteins, rendering them soluble in

aqueous solutions.[4]

Principle of Selective Permeabilization
The key to successful organelle isolation is the selective permeabilization of the plasma

membrane while leaving the membranes of intracellular organelles intact. This can be achieved
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by carefully titrating the concentration of a mild, non-ionic detergent. The differing lipid and

cholesterol compositions of the plasma membrane versus organellar membranes allow for this

selectivity. For instance, the plasma membrane of mammalian cells has a higher cholesterol

content compared to mitochondrial membranes.[5] Detergents like digitonin are known to

interact with cholesterol, leading to the selective rupture of the plasma membrane at low

concentrations.[5][6] While the specific interactions of MEGA-9 with membrane components

are less characterized in this context, as a non-ionic detergent, it can be optimized to achieve a

similar selective permeabilization.

Advantages of MEGA-9 in Organelle Isolation
Mild, Non-Denaturing Action: Preserves the native conformation and biological activity of

isolated organelles and their constituent proteins.[1][2]

High Critical Micelle Concentration (CMC): MEGA-9 has a relatively high CMC, which allows

for its use at concentrations sufficient for cell lysis without excessive micelle formation that

could interfere with downstream applications.[5]

Dialyzable: Its monomeric form can be readily removed from the preparation by dialysis if

required.[6]

Quantitative Data Summary
For effective and reproducible experiments, understanding the properties of MEGA-9 is crucial.

The following table summarizes key quantitative data for MEGA-9.
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Property Value Reference

Chemical Name
Nonanoyl-N-methyl-D-

glucamine

Molecular Weight 335.4 g/mol [5]

Critical Micelle Conc. (CMC) 19-25 mM (in water) [6][7]

Aggregation Number Varies with conditions

Appearance White to off-white solid

Solubility Water soluble [7]

Experimental Protocols
The following protocols provide a general framework for the use of MEGA-9 in the isolation of

mitochondria and nuclei from cultured mammalian cells. It is critical to note that the optimal

concentration of MEGA-9 must be empirically determined for each cell type and target

organelle to achieve the desired balance between efficient plasma membrane lysis and

organelle integrity.

Protocol 1: Isolation of Intact Mitochondria using MEGA-
9
This protocol is adapted from standard mitochondrial isolation procedures that utilize differential

centrifugation. The key step is the initial gentle lysis of the plasma membrane with MEGA-9.

Materials:

Cultured mammalian cells

Phosphate-Buffered Saline (PBS), ice-cold

Mitochondrial Isolation Buffer (MIB):

250 mM Sucrose
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20 mM HEPES-KOH, pH 7.4

10 mM KCl

1.5 mM MgCl₂

1 mM EDTA

1 mM EGTA

Protease inhibitor cocktail (add fresh)

MEGA-9 stock solution (e.g., 10% w/v in water)

Dounce homogenizer with a loose-fitting pestle

Refrigerated centrifuge

Procedure:

Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

Washing: Wash the cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes

at 4°C after each wash.

Cell Lysis with MEGA-9:

Resuspend the cell pellet in ice-cold MIB at a concentration of approximately 10⁷ cells/mL.

Add MEGA-9 to a final concentration in the range of 0.01% to 0.1% (w/v). This is a critical

step that requires optimization. Start with a lower concentration and assess lysis efficiency

and mitochondrial integrity.

Incubate on ice for 5-10 minutes with gentle agitation.

Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform

10-15 gentle strokes with a loose-fitting pestle to aid in cell disruption.

Differential Centrifugation:
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Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at

4°C to pellet nuclei and unbroken cells.

Carefully collect the supernatant, which contains the mitochondria, and transfer it to a new

tube.

Centrifuge the supernatant at 7,000-10,000 x g for 15 minutes at 4°C to pellet the

mitochondria.[1]

Washing the Mitochondrial Pellet: Discard the supernatant and gently wash the mitochondrial

pellet with MIB. Resuspend the pellet in a small volume of MIB and centrifuge again at

7,000-10,000 x g for 15 minutes at 4°C.

Final Mitochondrial Pellet: Discard the supernatant. The resulting pellet is the enriched

mitochondrial fraction. Resuspend in an appropriate buffer for downstream applications.

Protocol 2: Isolation of Intact Nuclei using MEGA-9
This protocol outlines a method for isolating nuclei, which are more robust than mitochondria

but still require gentle lysis conditions to maintain their integrity.

Materials:

Cultured mammalian cells

Phosphate-Buffered Saline (PBS), ice-cold

Nuclei Isolation Buffer (NIB):

10 mM Tris-HCl, pH 7.4

10 mM NaCl

3 mM MgCl₂

0.5% (v/v) Nonidet P-40 (alternative: optimize MEGA-9 concentration)

Protease inhibitor cocktail (add fresh)
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MEGA-9 stock solution (e.g., 10% w/v in water)

Dounce homogenizer with a tight-fitting pestle

Refrigerated centrifuge

Sucrose cushion (e.g., 1.8 M Sucrose in NIB without detergent)

Procedure:

Cell Harvesting and Washing: Follow steps 1 and 2 from the mitochondrial isolation protocol.

Cell Lysis:

Resuspend the cell pellet in ice-cold NIB at a concentration of 10⁷ cells/mL. Instead of

Nonidet P-40, add MEGA-9 to a final concentration in the range of 0.05% to 0.5% (w/v).

Optimization is crucial.

Incubate on ice for 10 minutes.

Homogenization: Use a Dounce homogenizer with a tight-fitting pestle to lyse the cells

completely (20-30 strokes).

Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet

the crude nuclei.

Purification through Sucrose Cushion (Optional but Recommended):

Resuspend the crude nuclear pellet in NIB (without detergent).

Carefully layer the resuspended pellet onto a sucrose cushion.

Centrifuge at 3,000 x g for 20 minutes at 4°C. The nuclei will pellet at the bottom of the

tube, while lighter contaminants will remain at the interface.

Final Nuclear Pellet: Carefully aspirate the supernatant and the sucrose cushion. The pellet

contains the purified nuclei. Resuspend in a suitable buffer for your downstream analysis.
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Visualization of Experimental Workflow and
Signaling Pathways
To aid in the understanding of the experimental process, the following diagrams created using

Graphviz (DOT language) illustrate the key steps.
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Caption: Workflow for organelle isolation using MEGA-9.
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Caption: Principle of selective plasma membrane permeabilization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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